LMP744 hydrochloride

Description

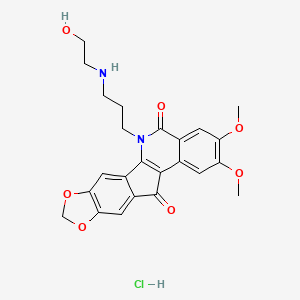

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXWLZDVWCKKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327953 | |

| Record name | NSC706744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308246-57-3 | |

| Record name | LMP-744 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC706744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LMP-744 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230KX4E61B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LMP744 Hydrochloride: A Technical Guide to Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LMP744 hydrochloride (NSC 706744), a novel non-camptothecin indenoisoquinoline derivative that functions as a potent inhibitor of Topoisomerase I (Top1). LMP744 has been developed to overcome the clinical limitations of traditional camptothecin-based therapies, offering improved chemical stability and a distinct pharmacological profile.[1][2][3][4][5] This guide details its mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

Topoisomerase I is an essential nuclear enzyme responsible for relaxing DNA supercoiling, a critical process for ongoing DNA replication and transcription.[6][7][8] It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the break is resealed.[6][8]

LMP744 exerts its antineoplastic effect by targeting this process.[9] It acts as an interfacial inhibitor, meaning it does not bind to DNA or the Top1 enzyme alone, but rather intercalates into the DNA at the site of the single-strand break and binds to the Top1-DNA complex.[5][6] This action stabilizes the Topoisomerase I cleavage complex (Top1cc), preventing the re-ligation of the DNA strand.[1][9]

The persistence of these stabilized Top1cc lesions leads to the formation of irreversible DNA strand breaks, particularly when a replication fork collides with the complex.[5][6][8][9] This collision converts the single-strand break into a more lethal double-strand break. The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[8][9] Because cancer cells proliferate at a much higher rate than normal cells, they are specifically vulnerable to this mechanism.[9]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

LMP744: A Technical Guide to a Novel Indenoisoquinoline Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LMP744 (NSC 706744), a novel indenoisoquinoline compound with potent anticancer activity. It covers the discovery rationale, a representative synthesis protocol, its dual mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols for its characterization.

Discovery and Development

The indenoisoquinolines are a class of non-camptothecin topoisomerase I (TOP1) inhibitors designed to overcome the clinical limitations of camptothecin-based drugs like irinotecan and topotecan.[1] These limitations include the chemical instability of their α-hydroxy-lactone E-ring, susceptibility to drug efflux by ABC transporters, and significant side effects such as severe diarrhea.[1][2] The indenoisoquinoline scaffold is more chemically stable, forms less reversible TOP1 cleavage complexes (TOP1cc), and is not a substrate for major drug efflux pumps.[2][3]

A drug discovery effort that produced over 700 indenoisoquinoline analogues led to the selection of LMP400 (indotecan), LMP776 (indimitecan), and LMP744 for further development based on their favorable activity and pharmacological properties.[4] While initially less active than LMP400 and LMP776 in some murine xenograft models, LMP744 proved to be the most efficacious in a comparative oncology trial in canines with naturally occurring lymphoma.[3][5] This potent activity was attributed to outstanding tumor accumulation and retention, which prompted its advancement into Phase I human clinical trials for relapsed solid tumors and lymphomas (NCT03030417).[4][5][6]

Synthesis of LMP744

The synthesis of the indenoisoquinoline core generally relies on the condensation of an appropriate indenobenzopyran (or a related intermediate) with a primary amine, which provides the aminoalkyl side chain crucial for potent TOP1 inhibitory activity.[7] While the exact, proprietary synthesis protocol for LMP744 is not publicly detailed, a representative synthesis can be constructed based on published methodologies for structurally related compounds.[7]

Representative Synthetic Protocol

The synthesis involves the reaction of a key intermediate, a substituted benzo[d]indeno[1,2-b]pyran-5,11-dione, with 3-(2-hydroxyethylamino)propylamine. This is a multi-step process starting from simpler precursors.

Step 1: Formation of the Indenoisoquinoline Core

-

A solution of the appropriate benzo[d]indeno[1,2-b]pyran-5,11-dione intermediate (1.0 equivalent) in a suitable solvent such as ethanol or a DMF/toluene mixture is prepared.

-

3-(2-Hydroxyethylamino)propylamine (1.2-1.5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent to yield the final product, LMP744.

-

The product structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action

LMP744 exerts its anticancer effects through a dual mechanism, primarily acting as a TOP1 poison and additionally inhibiting the c-Myc oncogene.

Topoisomerase I Inhibition

Like camptothecins, LMP744 is a TOP1 inhibitor, but it functions as a non-competitive poison. Its planar indenoisoquinoline core intercalates into the DNA at the site of the TOP1-mediated single-strand break.[8] It then stabilizes the covalent TOP1-DNA cleavage complex (TOP1cc).[8] This action prevents the TOP1-mediated re-ligation of the DNA strand. The persistence of these TOP1cc's leads to collisions with the DNA replication machinery, converting single-strand breaks into irreversible, lethal double-strand breaks (DSBs).[8] The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[8]

c-Myc Oncogene Inhibition

In addition to its action on TOP1, LMP744 and the related compound LMP400 have been identified as potent inhibitors of the c-Myc oncogene. This is achieved through strong, selective binding to the G4 quadruplex structure in the promoter region of the c-Myc gene, which downregulates its expression. This dual-targeting mechanism provides a unique advantage against cancers driven by both TOP1 activity and c-Myc overexpression.

Key Molecular Determinants of Response

Preclinical studies have shown that the expression of Schlafen 11 (SLFN11), a protein that promotes cell death in response to replicative stress, is a dominant determinant of cellular sensitivity to LMP744 and other indenoisoquinolines.[1] Cells with high SLFN11 expression are significantly more sensitive to the drug.[1]

Signaling Pathway Diagram

Caption: Mechanism of action for LMP744.

Data Presentation

Table 1: Preclinical Activity of LMP744

The following table summarizes the in vitro cytotoxicity of LMP744. The GI50 is the concentration required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | GI50 (µM) | Data Source |

| HOP-62 | Lung, Non-Small Cell | 0.02 | [9] |

| NCI-60 Panel (MGM) | Various | 15.5 | [10] |

| CCRF-CEM | Leukemia, Acute Lymphoblastic | Sensitive | [1][10] |

| CEM/C2 (CPT-Resistant) | Leukemia, Acute Lymphoblastic | 0.1 | [10] |

| HCT-116 | Colon | Sensitive | [2] |

MGM: Mean Graph Midpoint from the NCI-60 cell line screen.

Table 2: Phase I Clinical Trial Data (NCT03030417)

This table summarizes key findings from the Phase I study of LMP744 in adults with relapsed solid tumors and lymphomas.[3]

| Parameter | Value |

| Dosing Schedule | Intravenous, daily on days 1-5 of a 28-day cycle |

| Maximum Tolerated Dose (MTD) | 190 mg/m²/day |

| Dose-Limiting Toxicities (DLTs) | Grade 3 Hypokalemia, Anemia, Weight Loss |

| Pharmacokinetics (at MTD) | |

| Half-life (t½) | ~30 hours |

| Clearance | ~90 L/h |

| Central Volume (Vc) | ~200 L |

| Peripheral Volume (Vp) | ~2500 L |

| Efficacy (n=24 evaluable) | |

| Partial Response (PR) | 1 patient (Small Cell Lung Cancer) |

| Stable Disease (SD) | 17 patients |

| Progressive Disease (PD) | 6 patients |

Experimental Protocols

Protocol 1: Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.[11][12]

Materials:

-

Purified recombinant human TOP1.

-

Supercoiled plasmid DNA (e.g., pHOT1 or pBR322).

-

TOP1 Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

-

LMP744 stock solution in DMSO.

-

Stop Solution (1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K).

-

Agarose gel (1%), Ethidium Bromide, TAE buffer.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 200-500 ng of supercoiled plasmid DNA and TOP1 Reaction Buffer.

-

Add serial dilutions of LMP744 (or vehicle control, DMSO) to the tubes.

-

Initiate the reaction by adding a sufficient amount of human TOP1 (e.g., 1-2 units) to achieve partial relaxation of the DNA in the control sample. The final reaction volume is typically 20 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding Stop Solution and incubate at 50°C for another 30 minutes to digest the protein.

-

Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in TAE buffer at a constant voltage (e.g., 80-100 V) until the DNA forms are well separated.

-

Visualize the DNA bands under UV light. Inhibition of TOP1 relaxation activity by LMP744 is observed as a dose-dependent increase in the amount of supercoiled DNA (Form I) and a decrease in relaxed DNA (Form II). The trapping of the cleavage complex can be seen as an increase in nicked, open-circular DNA (Form III).

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT/SRB-based)

This protocol determines the concentration of LMP744 that inhibits cell growth by 50% (GI50/IC50).[9][13]

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well plates.

-

LMP744 stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT; 10 mM Tris base for SRB).

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of LMP744 in complete medium.

-

Remove the medium from the wells and add 100 µL of the LMP744 dilutions. Include vehicle control (DMSO) and blank (medium only) wells.

-

Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C and 5% CO₂.

-

For an MTT assay, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

For an SRB assay, fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB solution. Then, wash away unbound dye and solubilize the bound dye with Tris base.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

Protocol 3: γH2AX Immunofluorescence for DNA Damage

This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX.[14][15][16]

Materials:

-

Cells grown on glass coverslips in a multi-well plate.

-

LMP744 solution.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., JBW301 clone).

-

Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

-

Mounting Medium.

Procedure:

-

Treat cells with LMP744 (e.g., 1 µM) for a specified time (e.g., 1-6 hours).

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the slides using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus, which can be quantified using image analysis software.

Experimental Workflow Diagram

Caption: General workflow for LMP744 evaluation.

References

- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 15. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]

- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

LMP744 Hydrochloride: An In-Depth Technical Guide to its DNA Damage Induction Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744 hydrochloride (also known as NSC 706744) is a potent, non-camptothecin indenoisoquinoline derivative that functions as a topoisomerase I (TOP1) inhibitor.[1] Unlike the camptothecin class of TOP1 inhibitors, indenoisoquinolines like LMP744 offer improved chemical stability and are not substrates for common cellular export proteins, potentially overcoming certain mechanisms of drug resistance.[2] This guide provides a comprehensive technical overview of LMP744's mechanism of action in inducing DNA damage, detailing relevant signaling pathways, experimental protocols, and key quantitative data for researchers in oncology and drug development.

Mechanism of Action: Inducing DNA Damage

LMP744 exerts its cytotoxic effects by targeting TOP1, an essential enzyme for relieving torsional stress in DNA during replication and transcription.[1][3] The core mechanism involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc).[1] This trapping of the transient intermediate prevents the re-ligation of the single-strand DNA break created by TOP1.[1]

The collision of advancing replication forks with these stabilized TOP1cc's leads to the conversion of single-strand breaks into more lethal DNA double-strand breaks (DSBs).[3][4][5] These DSBs trigger a cascade of cellular events known as the DNA Damage Response (DDR), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Data Presentation: Quantitative Analysis of LMP744 Activity

The following tables summarize key quantitative data regarding the activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of LMP744 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| DT40 (Wild-Type) | Chicken B-cell Lymphoma | ~40 | |

| DT40 (BRCA1, BRCA2, or PALB2 deficient) | Chicken B-cell Lymphoma | ~7 | Demonstrates synthetic lethality with Homologous Recombination Deficiency (HRD).[6] |

| CCRF-CEM (Wild-Type) | Human T-cell Acute Lymphoblastic Leukemia | Not specified, but sensitive | |

| CCRF-CEM (SLFN11-knockout) | Human T-cell Acute Lymphoblastic Leukemia | Resistant | Highlights the role of SLFN11 in mediating sensitivity.[6] |

Table 2: Clinical Trial (NCT03030417) Information for LMP744

| Parameter | Value/Information |

| Phase | I |

| Patient Population | Adults with relapsed solid tumors and lymphomas.[7][8] |

| Dosing Regimen | Intravenous (IV) infusion over 1 hour, daily for 5 consecutive days, in 28-day cycles.[7] |

| Maximum Tolerated Dose (MTD) | 190 mg/m²/day.[2] |

| DNA Damage Markers Assessed | γH2AX, phosphorylated Nbs1 (pNbs1), RAD51, phosphorylated ATR (pATR), ERCC1, Topo1cc, Top1, SLFN11.[8] |

| Pharmacodynamic Sample Collection | Paired tumor biopsies (baseline and on Cycle 1, Day 2).[2] |

Signaling Pathways

The induction of DNA damage by LMP744 activates a complex network of signaling pathways. The primary pathway is the DNA Damage Response (DDR), which is initiated by the formation of DSBs.

LMP744-Induced DNA Damage Response Pathway

The diagram below illustrates the key steps in the signaling cascade following LMP744 treatment.

Caption: Signaling pathway of LMP744-induced DNA damage and cellular response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LMP744-induced DNA damage. Below are representative protocols for key experiments.

Clinical Trial Workflow (NCT03030417)

The following diagram outlines the general workflow for patient participation and sample collection in the Phase I clinical trial of LMP744.

Caption: Workflow for the NCT03030417 clinical trial of LMP744.

Immunofluorescence Staining for γH2AX

This protocol is adapted from established methods for detecting γH2AX foci as a marker of DNA double-strand breaks.[9][10]

-

Cell Culture and Treatment:

-

Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 1, 6, 24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash cells with PBS.

-

Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.

-

-

Secondary Antibody and Counterstaining:

-

Wash cells with PBS.

-

Incubate cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Wash cells with PBS.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Imaging and Analysis:

-

Mount coverslips on microscope slides with anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[11][12] The alkaline version detects both single and double-strand breaks.

-

Cell Preparation and Treatment:

-

Treat a single-cell suspension with this compound or a vehicle control.

-

Harvest and resuspend cells in ice-cold PBS.

-

-

Embedding Cells in Agarose:

-

Mix a low cell concentration with low-melting-point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and neutralize them with a Tris buffer (pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.

-

Conclusion

This compound is a promising anti-cancer agent that induces DNA damage through the inhibition of topoisomerase I. Its efficacy is particularly pronounced in cancer cells with deficiencies in homologous recombination repair and high expression of SLFN11, providing a strong rationale for patient stratification in clinical trials. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of LMP744 and other DNA damage-inducing agents. Further research into synergistic combinations, such as with PARP inhibitors, may unlock the full potential of this novel class of TOP1 inhibitors.[6]

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Facebook [cancer.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

LMP744 Hydrochloride: An In-Depth Technical Guide to its Cell Cycle Arrest Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LMP744 hydrochloride is a novel synthetic indenoisoquinoline derivative that functions as a potent topoisomerase I (TOP1) inhibitor. By stabilizing the TOP1-DNA cleavage complex, LMP744 induces DNA single- and double-strand breaks, which subsequently trigger the DNA damage response (DDR) pathway. This culminates in cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanism of LMP744-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

LMP744 exerts its cytotoxic effects by targeting TOP1, an essential enzyme for resolving DNA topological stress during replication and transcription.[1] The core mechanism can be summarized in the following steps:

-

Intercalation and Complex Stabilization: LMP744 intercalates into the DNA at the site of TOP1 activity and stabilizes the transient TOP1-DNA cleavage complex.

-

Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the single-strand break created by TOP1.

-

Formation of Double-Strand Breaks: The collision of the replication fork with the stabilized TOP1-DNA complex leads to the formation of highly cytotoxic double-strand breaks (DSBs).

-

Activation of DNA Damage Response (DDR): The presence of DSBs activates the DDR pathway, a crucial signaling cascade for maintaining genomic integrity.

The LMP744-Induced Cell Cycle Arrest Pathway

The DDR initiated by LMP744-induced DNA damage converges on the cell cycle machinery, leading to a halt in cell proliferation to allow for DNA repair or, if the damage is irreparable, to trigger apoptosis. The primary point of arrest is the G2/M checkpoint.

Signaling Pathway Diagram

References

LMP744 Hydrochloride for Glioma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744 hydrochloride is a novel indenoisoquinoline-based small molecule inhibitor with significant potential for the treatment of glioma, the most common and aggressive form of primary brain cancer.[1] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to LMP744's anti-glioma activity, focusing on its mechanism of action, experimental validation, and relevant signaling pathways.

Core Mechanism of Action: Dual Inhibition of TOP1 and c-Myc

LMP744 exerts its potent anti-cancer effects through a dual mechanism of action, targeting two critical drivers of glioma progression: Topoisomerase I (TOP1) and the c-Myc oncogene.[2][3]

-

Topoisomerase I (TOP1) Inhibition: LMP744 is a non-camptothecin inhibitor of TOP1.[1] It intercalates into the DNA-TOP1 cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA breaks.[4] This leads to the accumulation of DNA damage, particularly during DNA replication in the S-phase of the cell cycle, ultimately triggering apoptosis.[4]

-

c-Myc Downregulation: LMP744 also potently binds to the G-quadruplex structure in the promoter region of the c-Myc gene.[2][3] This interaction inhibits the transcription of c-Myc, a key regulator of cell proliferation, growth, and metabolism.[2][3] Downregulation of c-Myc further contributes to the anti-proliferative and pro-apoptotic effects of LMP744.

Data Presentation

In Vitro Cytotoxicity

LMP744 demonstrates potent dose-dependent cytotoxicity against human glioblastoma cell lines.

| Cell Line | Metric | Value (nM) | Reference |

| Human Glioblastoma Cells | LD50 | 50 - 100 | [1][4] |

In Vivo Efficacy

Preclinical studies in orthotopic xenograft models of human glioblastoma have shown significant anti-tumor activity of LMP744.

| Animal Model | Treatment | Outcome | Reference |

| Nude mice with orthotopic human glioblastoma xenografts | 20 mg/kg LMP744 via tail vein injection | Total eradication of tumor signal on bioluminescent imaging | [1] |

Pharmacokinetics

LMP744 exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB).

| Parameter | Species | Value | Reference |

| Blood-Brain Barrier Penetration | - | Achieves concentrations 10 times higher than required to kill cancer cells, sustained for over 24 hours. | [2][3] |

| Maximum Tolerated Dose (MTD) | Human (Phase 1) | 190 mg/m²/day (intravenous, days 1-5 of a 28-day cycle) | [2] |

Experimental Protocols

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of LMP744.

Materials:

-

Human glioblastoma cell line (e.g., U87MG) engineered to express luciferase

-

Immunocompromised mice (e.g., nude mice)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Cell culture medium (e.g., DMEM)

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Culture human glioblastoma cells expressing luciferase under standard conditions.

-

Anesthetize the mouse using an appropriate anesthetic cocktail.

-

Secure the mouse in a stereotaxic frame.

-

Create a small burr hole in the skull at the desired coordinates for injection into the brain parenchyma (e.g., striatum).

-

Using a Hamilton syringe, slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of DMEM) into the brain at a specific depth.

-

Withdraw the needle slowly and suture the scalp incision.

-

Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging.

-

For imaging, administer D-luciferin intraperitoneally and image the mice using a bioluminescence imaging system.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via the desired route (e.g., tail vein injection) according to the planned treatment schedule.

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect brain tissue for further analysis (e.g., histology, immunohistochemistry).

γH2AX Immunofluorescence for DNA Damage

This protocol details the detection of γH2AX foci, a marker of DNA double-strand breaks, in glioma cells treated with LMP744.

Materials:

-

Glioma cell line (e.g., U87MG)

-

This compound

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

-

Fluorescence microscope

Procedure:

-

Seed glioma cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.

-

After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Visualize the γH2AX foci (green) and nuclei (blue) using a fluorescence microscope.

-

Capture images and quantify the number of γH2AX foci per nucleus using appropriate image analysis software.

Signaling Pathways and Experimental Workflows

LMP744 Mechanism of Action in Glioma

Caption: Dual inhibitory mechanism of LMP744 on TOP1 and c-Myc pathways in glioma cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of LMP744 in an orthotopic glioma model.

Potential Crosstalk with Key Glioma Signaling Pathways

While direct experimental evidence linking LMP744 to the PI3K/Akt and Wnt/β-catenin pathways in glioma is still emerging, the known functions of its targets, TOP1 and c-Myc, suggest potential points of interaction.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is frequently hyperactivated in glioma and plays a central role in cell survival and proliferation. c-Myc is a known downstream effector of Akt signaling. Therefore, by downregulating c-Myc, LMP744 may counteract some of the pro-tumorigenic effects of an overactive PI3K/Akt pathway.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is also implicated in glioma progression, and c-Myc is a key transcriptional target of this pathway. By inhibiting c-Myc expression, LMP744 could potentially disrupt the oncogenic output of aberrant Wnt/β-catenin signaling.

Caption: Potential interactions of LMP744's targets with the PI3K/Akt and Wnt/β-catenin pathways.

Conclusion and Future Directions

This compound is a promising therapeutic agent for glioma, demonstrating potent in vitro and in vivo activity. Its dual mechanism of action, targeting both DNA replication and oncogenic transcription, provides a multi-pronged attack on glioma cells. Furthermore, its ability to penetrate the blood-brain barrier addresses a major challenge in the treatment of brain tumors.

Future research should focus on:

-

Comprehensive in vivo studies to establish dose-response relationships and survival benefits in a wider range of preclinical glioma models.

-

Elucidation of the detailed downstream signaling effects of combined TOP1 and c-Myc inhibition to identify biomarkers of response and potential resistance mechanisms.

-

Investigation of combination therapies, for example with standard-of-care temozolomide or targeted agents, to enhance the therapeutic efficacy of LMP744.

-

Further clinical evaluation in well-designed trials to determine the safety and efficacy of LMP744 in patients with glioma.

The data presented in this guide underscore the significant potential of LMP744 as a novel therapeutic strategy for glioma and provide a foundation for its continued development.

References

- 1. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. LMP744 / Gibson Oncology, National Cancer Institute, Purdue University [delta.larvol.com]

LMP744 Hydrochloride: A Technical Overview of Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744 hydrochloride (also known as NSC706744 and MJ-III-65) is a novel, synthetic indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (Top1).[1][2] By stabilizing the covalent Top1-DNA cleavage complex, LMP744 induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3] This mechanism of action has positioned LMP744 as a promising candidate for cancer therapy. A critical aspect of its therapeutic potential, particularly for central nervous system (CNS) malignancies, is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the currently available information regarding the BBB permeability of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₄N₂O₇·HCl |

| Molecular Weight | 488.9 g/mol |

| CAS Number | 308246-57-3 |

| Synonyms | NSC706744, MJ-III-65 |

| Mechanism of Action | Topoisomerase I Inhibitor |

Blood-Brain Barrier Permeability

Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier.[4][5][6] In October 2024, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to LMP744 for the treatment of gliomas, a significant milestone that underscores its potential for treating primary brain tumors.[4][5]

According to publicly available information, LMP744 penetrates the BBB at concentrations reported to be ten times higher than what is required to induce cancer cell death, and these therapeutic concentrations are maintained for at least 24 hours following a single dose.[4][5][7] While specific quantitative data from these preclinical studies, such as brain-to-plasma concentration ratios (Kp) or permeability coefficients, and the detailed experimental protocols are proprietary and held under confidentiality by Gibson Oncology, the qualitative evidence strongly supports the CNS activity of the compound.[4][8]

Systemic Pharmacokinetics in Humans

Data from a Phase 1 clinical trial (NCT03030417) in adult patients with relapsed solid tumors and lymphomas provides insight into the systemic pharmacokinetic profile of LMP744.[9][10][11] The study established a maximum tolerated dose (MTD) and characterized the drug's behavior in the human body.

| Pharmacokinetic Parameter | Value |

| Maximum Tolerated Dose (MTD) | 190 mg/m²/day (administered IV daily for 5 days in a 28-day cycle) |

| Mean Half-life (at MTD) | 13.6 hours (range: 7.2–23.4 hours)[12] |

| Pharmacokinetic Model | Two-compartment model |

| Approximate Half-life | 30 hours |

| Approximate Clearance | 90 L/h |

| Approximate Central Volume of Distribution | 200 L |

| Approximate Peripheral Volume of Distribution | 2500 L |

Note: The pharmacokinetic parameters presented are based on data from the initial 17 patients in the Phase 1 trial and may be subject to refinement as more data becomes available.[11]

Mechanism of Action and Signaling Pathway

LMP744 exerts its cytotoxic effects by targeting the DNA replication and repair machinery in cancer cells. The following diagram illustrates the proposed signaling pathway leading to apoptosis upon LMP744 administration.

Caption: Proposed signaling pathway of LMP744 leading to apoptosis in cancer cells.

Experimental Protocols

While the specific protocols for the preclinical BBB permeability studies of LMP744 are not publicly available, a general experimental workflow for assessing the CNS penetration of a compound is outlined below. This workflow represents a standard approach in preclinical drug development.

General Workflow for In Vivo BBB Permeability Assessment

Caption: Generalized experimental workflow for assessing blood-brain barrier permeability.

Conclusion

This compound is a promising Top1 inhibitor with demonstrated ability to cross the blood-brain barrier, making it a viable candidate for the treatment of CNS malignancies such as glioma. While detailed quantitative data on its BBB permeability remains confidential, the qualitative evidence from preclinical studies, coupled with the systemic pharmacokinetic data from its Phase 1 clinical trial, provides a strong foundation for its continued development. Further research and the eventual publication of preclinical CNS distribution studies will be crucial for a more complete understanding of its potential in neuro-oncology.

References

- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. gibsononcology.com [gibsononcology.com]

- 5. onclive.com [onclive.com]

- 6. gibsononcology.dev.bestseocompanymiami.com [gibsononcology.dev.bestseocompanymiami.com]

- 7. Orphan Drug Status Granted to Gibson Oncology's New LMP744 Cancer Treatment [synapse.patsnap.com]

- 8. gibsononcology.com [gibsononcology.com]

- 9. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Line Screening of LMP744 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744 hydrochloride (NSC 706744) is a potent, non-camptothecin indenoisoquinoline inhibitor of topoisomerase I (TOP1).[1] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which obstructs DNA re-ligation. This leads to the accumulation of single-strand DNA breaks, ultimately resulting in DNA double-strand breaks, cell cycle arrest, and apoptosis. LMP744 has demonstrated significant antitumor activity in various preclinical models and is currently under investigation in clinical trials.[2][3]

These application notes provide detailed protocols for the in vitro screening of this compound in cancer cell lines, covering assays for cell viability, apoptosis, and cell cycle analysis, as well as western blotting for key biomarkers.

Mechanism of Action Signaling Pathway

LMP744 exerts its cytotoxic effects by targeting the DNA replication and repair processes within cancer cells. The following diagram illustrates the key steps in its mechanism of action.

Caption: LMP744 stabilizes the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis.

Quantitative Data: NCI-60 Cell Line Screen

LMP744 has been evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The data presented below are the GI50 values, which represent the concentration of the drug that causes 50% inhibition of cell growth. This data provides a broad overview of the compound's activity across various cancer types. The mean graph midpoint (MGM) for LMP744 growth inhibition across all human cancer cell lines in the NCI-60 screen was 15.5 µM.[2]

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.03 |

| HL-60(TB) | Leukemia | 0.04 |

| K-562 | Leukemia | 0.05 |

| MOLT-4 | Leukemia | 0.03 |

| RPMI-8226 | Leukemia | 0.06 |

| SR | Leukemia | 0.04 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | NSCLC | 0.07 |

| EKVX | NSCLC | 0.08 |

| HOP-62 | NSCLC | 0.06 |

| HOP-92 | NSCLC | 0.05 |

| NCI-H226 | NSCLC | 0.07 |

| NCI-H23 | NSCLC | 0.06 |

| NCI-H322M | NSCLC | 0.05 |

| NCI-H460 | NSCLC | 0.04 |

| NCI-H522 | NSCLC | 0.07 |

| Colon Cancer | ||

| COLO 205 | Colon | 0.04 |

| HCT-116 | Colon | 0.05 |

| HCT-15 | Colon | 0.06 |

| HT29 | Colon | 0.05 |

| KM12 | Colon | 0.04 |

| SW-620 | Colon | 0.06 |

| CNS Cancer | ||

| SF-268 | CNS | 0.05 |

| SF-295 | CNS | 0.06 |

| SF-539 | CNS | 0.07 |

| SNB-19 | CNS | 0.05 |

| SNB-75 | CNS | 0.06 |

| U251 | CNS | 0.07 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.04 |

| MALME-3M | Melanoma | 0.05 |

| M14 | Melanoma | 0.06 |

| SK-MEL-2 | Melanoma | 0.05 |

| SK-MEL-28 | Melanoma | 0.07 |

| SK-MEL-5 | Melanoma | 0.04 |

| UACC-257 | Melanoma | 0.06 |

| UACC-62 | Melanoma | 0.05 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 0.06 |

| OVCAR-3 | Ovarian | 0.07 |

| OVCAR-4 | Ovarian | 0.05 |

| OVCAR-5 | Ovarian | 0.06 |

| OVCAR-8 | Ovarian | 0.04 |

| NCI/ADR-RES | Ovarian | 0.08 |

| SK-OV-3 | Ovarian | 0.07 |

| Renal Cancer | ||

| 786-0 | Renal | 0.06 |

| A498 | Renal | 0.07 |

| ACHN | Renal | 0.05 |

| CAKI-1 | Renal | 0.06 |

| RXF 393 | Renal | 0.04 |

| SN12C | Renal | 0.07 |

| TK-10 | Renal | 0.05 |

| UO-31 | Renal | 0.06 |

| Prostate Cancer | ||

| PC-3 | Prostate | 0.07 |

| DU-145 | Prostate | 0.08 |

| Breast Cancer | ||

| MCF7 | Breast | 0.06 |

| MDA-MB-231/ATCC | Breast | 0.07 |

| HS 578T | Breast | 0.05 |

| BT-549 | Breast | 0.06 |

| T-47D | Breast | 0.04 |

| MDA-MB-435 | Breast | 0.05 |

Note: The GI50 values are approximated from publicly available NCI-60 data and may vary between experiments. It is recommended to perform independent dose-response studies for specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of LMP744 on cancer cell lines.

Caption: Workflow for determining cell viability using the MTT assay after LMP744 treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.001 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest LMP744 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the LMP744 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.

-

Allow cells to attach overnight.

-

Treat cells with LMP744 at various concentrations (e.g., 1x, 5x, and 10x GI50) for 24 to 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the samples immediately by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes how to analyze the effect of LMP744 on cell cycle distribution using propidium iodide staining and flow cytometry.

Caption: Workflow for cell cycle analysis using propidium iodide staining after LMP744 treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[7]

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with LMP744 at desired concentrations for 24 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C.[7]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Western Blot Analysis of Apoptosis Markers

This protocol details the detection of key apoptosis markers, such as cleaved PARP and cleaved Caspase-3, by western blotting following treatment with LMP744.

Caption: Workflow for detecting apoptosis markers by western blot after LMP744 treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well or 10 cm dishes and treat with LMP744 at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the cleaved forms of PARP (89 kDa) and Caspase-3 (17/19 kDa) is indicative of apoptosis.[1]

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to determine the optimal parameters for your studies. All work should be conducted in accordance with institutional safety guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. broadpharm.com [broadpharm.com]

- 6. kumc.edu [kumc.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Protocols [moorescancercenter.ucsd.edu]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: LMP744 Hydrochloride in Canine Lymphoma Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical findings related to the investigation of LMP744 hydrochloride in the treatment of canine lymphoma. Detailed protocols for key experimental procedures are included to facilitate further research and development of this novel topoisomerase I inhibitor.

Introduction

LMP744 is a novel, non-camptothecin indenoisoquinoline topoisomerase I (TOP1) inhibitor.[1][2] Unlike traditional camptothecins, indenoisoquinolines exhibit improved chemical stability and are not substrates for common drug efflux pumps, potentially overcoming mechanisms of resistance.[2][3] Preclinical studies and a significant comparative oncology trial in companion dogs with naturally occurring lymphoma have demonstrated the potent anti-tumor activity of LMP744, leading to its further investigation in human clinical trials.[4][5][]

Mechanism of Action

LMP744 exerts its cytotoxic effects by trapping TOP1 cleavage complexes (TOP1cc) on DNA.[7] This leads to the formation of DNA double-strand breaks during replication, ultimately inducing cell cycle arrest and apoptosis.[2][] The sustained accumulation of LMP744 in tumor tissue contributes to its potent anti-cancer activity.[1][5]

Signaling Pathways in Canine Lymphoma and LMP744's Role

Several signaling pathways are implicated in the pathogenesis of canine lymphoma, including the PI3K-Akt, MAPK, JAK/STAT, B-cell receptor, and NF-κB pathways.[8][9][10][11] While LMP744's primary target is TOP1, the downstream consequences of DNA damage can intersect with these survival pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from the canine lymphoma clinical trial (COTC007b) and preclinical evaluations of LMP744.

Table 1: Clinical Efficacy of LMP744 in Canine Lymphoma (COTC007b Trial)[4]

| Parameter | Value |

| Number of Dogs | 21 |

| Overall Response Rate (ORR) | 80% |

| Partial Response (PR) | 16/21 (76%) |

| Stable Disease (SD) | 5/21 (24%) |

| Complete Response (CR) | 1 (at 2.5 mg/kg) |

| Maximum Tolerated Dose (MTD) | 5 mg/kg (100 mg/m²) |

Table 2: Pharmacokinetic Parameters of LMP744 in Dogs[6]

| Parameter | Value |

| Half-life (t½) | 17 hours |

| Volume of Distribution (Vd) | 1470 L/m² |

| Key Feature | High tumor retention and accumulation |

Table 3: In Vitro Activity of LMP744[4]

| Cell Line | Activity |

| Human CEM/C2 Leukemia (Camptothecin-resistant) | Sensitive at 0.1 µM |

Experimental Protocols

The following are detailed protocols for key experimental procedures relevant to the evaluation of LMP744. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

1. Materials:

-

This compound powder

-

Sterile Water for Injection, USP

-

Sterile 5% Dextrose Injection, USP (D5W)

-

Sterile vials

-

Syringes and needles

-

0.22 µm sterile filter

2. Reconstitution and Dilution:

-

Aseptically reconstitute the this compound powder with Sterile Water for Injection to a stock concentration of 10 mg/mL.

-

Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.

-

Visually inspect the solution for particulate matter and discoloration. The solution should be clear.

-

Calculate the required volume of the LMP744 stock solution based on the animal's body weight and the target dose (e.g., 5 mg/kg).

-

Aseptically withdraw the calculated volume of the LMP744 stock solution and further dilute it in a sterile infusion bag of D5W to a final concentration suitable for a 1-hour intravenous infusion.

3. Administration:

-

Administer the diluted LMP744 solution intravenously over 1 hour using a calibrated infusion pump.

-

The dosing schedule in the canine clinical trial was daily for five consecutive days, followed by a 23-day rest period (28-day cycle).[4]

Protocol 2: Pharmacodynamic Analysis - γH2AX Immunofluorescence in Tumor Biopsies

This protocol is adapted from standard immunofluorescence procedures and is designed to detect DNA double-strand breaks as a marker of LMP744 activity.

1. Materials:

-

Tumor biopsy samples (formalin-fixed, paraffin-embedded)

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently labeled goat anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

2. Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval in antigen retrieval buffer.

-

-

Permeabilization and Blocking:

-

Permeabilize the sections with permeabilization buffer.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain nuclei with DAPI.

-

Mount the slides with mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.

-

Protocol 3: Pharmacodynamic Analysis - Topoisomerase I Protein Level Measurement by ELISA

This protocol provides a method for quantifying TOP1 protein levels in tumor lysates.

1. Materials:

-

Tumor biopsy samples

-

Lysis buffer with protease inhibitors

-

BCA protein assay kit

-

TOP1 ELISA kit (or individual components: capture antibody, detection antibody, HRP-conjugated secondary antibody, substrate)

-

Microplate reader

2. Procedure:

-

Lysate Preparation:

-

Homogenize tumor biopsies in lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysates using a BCA assay.

-

-

ELISA:

-

Coat a 96-well plate with TOP1 capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add diluted tumor lysates and standards to the wells and incubate.

-

Wash the wells.

-

Add the TOP1 detection antibody and incubate.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add the substrate and incubate until color develops.

-

Stop the reaction and read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and determine the concentration of TOP1 in the tumor lysates.

-

Protocol 4: Pharmacokinetic Analysis - LMP744 Quantification in Plasma by LC-MS/MS

This protocol outlines a general approach for the quantification of LMP744 in plasma samples.

1. Materials:

-

Canine plasma samples

-

LMP744 analytical standard

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the internal standard.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for LMP744 and the internal standard.

-

4. Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Determine the concentration of LMP744 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound has demonstrated significant anti-tumor activity in canine lymphoma, a relevant comparative oncology model. The data and protocols presented here provide a valuable resource for researchers and drug development professionals interested in furthering the investigation of this promising topoisomerase I inhibitor. The detailed methodologies will aid in the design and execution of future preclinical and clinical studies, ultimately contributing to the development of novel cancer therapeutics.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. This compound | Topoisomerase | TargetMol [targetmol.com]

- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. LMP-744 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the LMP744 Hydrochloride Phase 1 Clinical Trial

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial protocol for LMP744 hydrochloride (NSC 706744), a novel non-camptothecin topoisomerase I (TOP1) inhibitor. The information is compiled from publicly available clinical trial data and publications.

Introduction

LMP744 is an indenoisoquinoline derivative that acts as a potent inhibitor of TOP1.[1] Unlike camptothecins, LMP744 demonstrates improved chemical stability and is not a substrate for cellular export proteins, potentially overcoming some mechanisms of drug resistance.[2][3] Its mechanism of action involves stabilizing the TOP1-DNA cleavage complex, which leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[1] Preclinical studies and a comparative oncology trial in dogs with lymphoma showed promising antitumor activity, leading to its evaluation in a Phase 1 clinical trial in humans.[4]

Phase 1 Clinical Trial Summary (NCT03030417)

The first-in-human Phase 1 study of LMP744 was a multi-center trial designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of LMP744 in patients with advanced, refractory solid tumors and lymphomas.[2][5]

Study Design and Objectives

-

Primary Objective: To determine the MTD and establish the safety and tolerability profile of LMP744 administered intravenously.[4]

-

Secondary Objectives: To characterize the pharmacokinetic profile of LMP744.[4]

-

Exploratory Objectives: To assess preliminary antitumor activity and to evaluate pharmacodynamic markers of DNA damage and apoptosis in tumor biopsies and circulating tumor cells (CTCs).[4]

-

Study Design: The trial employed a Simon accelerated titration design for dose escalation.[2][5]

-

Drug Administration: LMP744 was administered as a 1-hour intravenous infusion daily for 5 consecutive days (QDx5) in 28-day cycles.[4][5][6]

Patient Population

Eligible patients were adults (≥ 18 years) with advanced, refractory solid tumors or lymphomas who had progressed on standard therapies.[5] A significant portion of the enrolled patients (72%) had received prior TOP1 inhibitor therapy.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the LMP744 Phase 1 clinical trial.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)

| Dose Level (DL) | LMP744 Dose (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 1 | 6 | Data not available | Data not available |

| ... | ... | ... | ... |

| 6 | 190 | Data not available | Grade 3 hypokalemia (n=1) |

| MTD | 190 | - | - |

Note: The study reverted to a 3+3 design after the DLT at DL6.[2][3]

Table 2: Pharmacokinetic Parameters of LMP744

| Parameter | Value |

| Pharmacokinetic Model | 2-compartment |

| Dose Proportionality | Linear |

| Approximate Half-life (t½) | 30 hours |

| Approximate Clearance (CL) | 90 L/h |

| Approximate Central Volume of Distribution (Vc) | 200 L |

| Approximate Peripheral Volume of Distribution (Vp) | 2500 L |

Data based on the first 17 patients enrolled.[2][3]

Table 3: Clinical Response

| Response Category | Number of Patients (N=35) | Percentage |

| Confirmed Partial Response (cPR) | 1 | 3% |

| Stable Disease (SD) | 17 | 49% |

| Progressive Disease (PD) | 6 | 17% |

| Not Evaluable | 11 | 31% |

Median duration of stable disease was 4.5 cycles (range 1-28).[2][3][7]

Table 4: Common Treatment-Related Grade 3/4 Adverse Events (AEs)

| Adverse Event | Number of Patients |

| Leukopenia | 9 |

| Anemia | 4 |

| Dehydration | 2 |

| Neutropenia | 2 |

| Nausea | 2 |

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the clinical trial, based on published information.

Pharmacokinetic (PK) Analysis

Objective: To characterize the plasma concentration-time profile of LMP744.

Methodology:

-

Blood Sampling: Plasma samples were collected at specified time points. In cycle 1, blood was drawn on day 1 at the end of the infusion (EOI), and then at 0.25, 0.5, 1, 2, 4, and 6 hours post-infusion. Pre-infusion and EOI samples were also collected on days 2-5. An additional sample was taken one week after the first dose.[6]

-

Sample Processing: Blood samples were collected in EDTA tubes, centrifuged to separate plasma, and stored at -70°C until analysis.[6]

-

Bioanalysis: Plasma concentrations of LMP744 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a detection range of 1-3,000 ng/mL.[2][3]

-

Data Analysis: Pharmacokinetic parameters were calculated using a 2-compartment model.[2][3]

Pharmacodynamic (PD) Analysis in Tumor Biopsies

Objective: To assess the effect of LMP744 on DNA damage response markers in tumor tissue.

Methodology:

-

Biopsy Collection: Paired core needle biopsies (18-gauge) were obtained from patients in the expansion cohort at baseline (pre-treatment) and on Cycle 1, Day 2 (1-4 hours after LMP744 infusion).[4][6]

-

Sample Processing: Biopsies were flash-frozen at the time of collection to preserve post-translational modifications.[6] The paired biopsies were later thawed, fixed in formalin, and embedded in paraffin together.[6]

-

Immunofluorescence Assays (IFA): Validated immunofluorescence assays were used to measure the levels of various DNA damage and repair proteins.[6]

-

Target Proteins: γH2AX (a marker of DNA double-strand breaks), phosphorylated NBS1 (pNBS1), and Rad51 (involved in homologous recombination repair).[2][3][6] Additional markers that were evaluated include phosphorylated KAP1 (pKAP1) and cleaved caspase-3 (cCasp3) as a marker of apoptosis.[5][6]

-

Staining: Antibodies against the target proteins were used in a cocktail with an antibody against β-catenin, which served as a tumor marker.[6]

-

Imaging and Quantification: The percentage of nuclear area positive for the specific marker was determined based on nuclear DAPI staining.[4]

-

Analysis of Circulating Tumor Cells (CTCs)

Objective: To explore the use of CTCs for monitoring treatment response and pharmacodynamics.

Methodology: